Ethyl Lauroyl Arginate Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

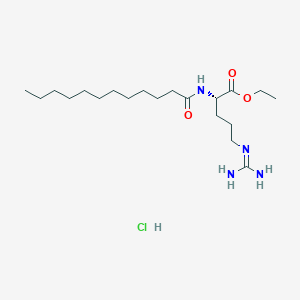

2D Structure

Properties

IUPAC Name |

ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4O3.ClH/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBZMGWLVMQKNE-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209136 | |

| Record name | Ethyl-N2-dodecanoyl-L-argininate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60372-77-2 | |

| Record name | Ethyl-Nα-lauroyl-L-arginate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60372-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl lauroyl arginate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060372772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-N2-dodecanoyl-L-argininate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EC / List no. CAS no. Index no. ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL LAUROYL ARGINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPD6ZY79TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Lauroyl Arginate HCl on Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Lauroyl Arginate HCl (LAE), also known as Lauric Arginate, is a potent, broad-spectrum antimicrobial agent synthesized from L-arginine, lauric acid, and ethanol.[1] Classified as a cationic surfactant, its primary mode of action is the rapid and irreversible disruption of the bacterial cell membrane.[2][3][4] This technical guide provides a detailed examination of the molecular interactions and subsequent physiological consequences of LAE on bacterial cytoplasmic membranes. It consolidates quantitative data on its efficacy, outlines key experimental protocols for its study, and presents visual diagrams of its mechanism and associated experimental workflows.

Core Mechanism of Action: A Multi-Step Process

The antimicrobial activity of Ethyl Lauroyl Arginate HCl is a direct result of its chemical structure, which features a positively charged (cationic) head group and a lipophilic fatty acid tail.[5] This amphipathic nature drives a multi-step process targeting the negatively charged bacterial cell envelope. The microbial cell membrane is considered the main target of LAE.[1][6]

-

Electrostatic Adsorption: The initial interaction is governed by electrostatic forces. The cationic guanidine head group of the LAE molecule is strongly attracted to the anionic components of the bacterial cell surface.[5][7] In Gram-negative bacteria, this includes lipopolysaccharides (LPS), while in Gram-positive bacteria, it involves teichoic and lipoteichoic acids. This attraction facilitates the accumulation of LAE at the cell surface.

-

Hydrophobic Insertion and Membrane Perturbation: Following adsorption, the long, hydrophobic lauroyl chain penetrates and inserts into the lipid bilayer of the cytoplasmic membrane.[7] This insertion disrupts the ordered structure of the membrane phospholipids. As a surfactant, LAE can degrade and solubilize cell membranes even at concentrations below its critical micelle concentration, altering cell permeability and membrane potential.[8]

-

Loss of Membrane Integrity and Function: The integration of LAE molecules into the membrane leads to a cascade of catastrophic events:

-

Increased Permeability: The disruption of the lipid bilayer creates pores or channels, leading to a significant increase in membrane permeability.[1][9][10]

-

Membrane Depolarization: The influx and efflux of ions through the compromised membrane dissipates the crucial transmembrane potential.[1][9][10][11]

-

Leakage of Intracellular Components: The loss of selective permeability allows for the leakage of vital low-molecular-weight cytoplasmic constituents, including potassium ions, ATP, amino acids, proteins, and nucleic acids.[2][8][9][10]

-

Metabolic Inhibition: The combination of membrane depolarization and loss of essential molecules arrests critical metabolic processes, such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.[8][9][10]

-

Studies using scanning and transmission electron microscopy have visually confirmed these effects, showing remarkable changes in bacterial morphology, including distorted and dimpled cells and intracytoplasmic coagulation following LAE treatment.[1][9][10][12]

Quantitative Data on Efficacy and Membrane Disruption

The efficacy of LAE is demonstrated by its low Minimum Inhibitory Concentrations (MICs) against a wide range of bacteria and its quantifiable effects on membrane integrity.

Table 1: Minimum Inhibitory Concentrations (MICs) of LAE Against Various Bacteria

| Microorganism | Gram Type | Medium | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC6538 | Positive | MHB | 8 | [1] |

| Listeria monocytogenes (21 strains) | Positive | TSB | 25 | [1] |

| Salmonella Typhimurium ATCC 14028 | Negative | MHB | 32 | [1] |

| Escherichia coli | Negative | - | 8 to 64 | [8] |

| Pseudomonas aeruginosa | Negative | - | 8 to 64 | [8] |

| Yeasts and Molds | - | - | 16 to 128 | [8] |

MHB: Mueller-Hinton Broth; TSB: Tryptic Soy Broth.

Table 2: Effect of LAE on Bacterial Cell Membrane Potential and Permeability

| Microorganism | Treatment | % Depolarized Cells (Bisoxonol-Positive) | % Permeabilized Cells (Propidium Iodide-Positive) | Reference |

| Yersinia enterocolitica | Control | 0.6% | 0.7% | [1] |

| Yersinia enterocolitica | LAE (1x MIC) | 1.8% | 97.8% | [1] |

| Lactobacillus plantarum | Control | 0.1% | 0.01% | [1] |

| Lactobacillus plantarum | LAE (1x MIC) | 0.3% | 99.6% | [1] |

Experimental Protocols

The investigation of LAE's mechanism of action relies on several key experimental methodologies.

Membrane Permeability Assessment

Protocol: Flow Cytometry using Propidium Iodide (PI) Staining [1][13]

This method quantifies the loss of membrane integrity. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a definitive marker for membrane permeabilization.

-

Bacterial Culture Preparation: Grow the target bacterial strain to the mid-exponential phase in an appropriate broth medium (e.g., TSB, MHB).

-

Cell Harvesting and Resuspension: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). Wash the pellet twice with a sterile buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) and resuspend in the same buffer to a standardized optical density (e.g., OD600 of 0.5).

-

LAE Treatment: Add LAE to the cell suspension at the desired concentration (e.g., 1x MIC, 2x MIC) and incubate for a specific duration (e.g., 30-60 minutes) at room temperature. A control sample without LAE must be included.

-

Staining: Add Propidium Iodide to each sample to a final concentration of approximately 1-5 µg/mL. Incubate in the dark for 10-15 minutes.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the cells with a laser at ~488 nm and measure the fluorescence emission at ~617 nm. The percentage of fluorescent (PI-positive) cells represents the population with compromised membranes.

Membrane Potential Measurement

Protocol: Flow Cytometry using Bisoxonol Staining [1]

Bisoxonol is a voltage-sensitive fluorescent dye that is excluded by healthy, polarized membranes. Upon membrane depolarization, the dye enters the cell and binds to intracellular components, resulting in a significant increase in fluorescence.

-

Bacterial Culture and Preparation: Prepare bacterial cell suspensions as described in Protocol 3.1 (Steps 1 and 2).

-

LAE Treatment: Treat the cells with LAE at the desired concentration and for the specified time. Include a non-treated control.

-

Staining: Add bisoxonol to each sample to a final concentration of approximately 0.5-1 µM. Incubate in the dark for 5-10 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite at ~488 nm and measure fluorescence emission at ~525 nm. An increase in the percentage of fluorescent cells indicates membrane depolarization.

Morphological and Ultrastructural Analysis

Protocol: Electron Microscopy (SEM and TEM) [1][14][15]

Electron microscopy provides direct visual evidence of LAE-induced damage to the bacterial cell structure.

-

Sample Preparation: Treat bacterial cells with LAE (e.g., at MIC or higher concentrations) for a defined period. Harvest the cells by centrifugation.

-

Fixation: Fix the cells immediately to preserve their structure. A common fixative is a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer) for 2-4 hours at 4°C.

-

Post-fixation (for TEM): For Transmission Electron Microscopy (TEM), post-fix the samples in 1% osmium tetroxide to enhance contrast.

-

Dehydration: Dehydrate the samples through a graded series of ethanol or acetone solutions (e.g., 30%, 50%, 70%, 90%, 100%).

-

Sample Processing for SEM: For Scanning Electron Microscopy (SEM), critical-point dry the dehydrated samples, mount them on stubs, and coat them with a thin layer of conductive metal (e.g., gold-palladium).

-

Sample Processing for TEM: For TEM, infiltrate the dehydrated samples with resin and polymerize. Cut ultra-thin sections (60-90 nm) using an ultramicrotome, place them on copper grids, and stain with heavy metal salts (e.g., uranyl acetate and lead citrate).

-

Imaging: Visualize the samples using an SEM to observe surface morphology (e.g., cell shape, texture, lysis) or a TEM to examine internal ultrastructure (e.g., membrane integrity, cytoplasmic contents).

Visualizing the Mechanism and Workflow

Diagram 1: Mechanism of Action of LAE on Bacterial Membranes

Caption: Core mechanism of Ethyl Lauroyl Arginate HCl on bacterial membranes.

Diagram 2: Experimental Workflow for Assessing LAE's Membrane Activity

References

- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. earthwormexpress.com [earthwormexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]

- 8. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]

- 9. Antimicrobial effect of lauroyl arginate ethyl on Listeria monocytogenes and its application in controlling microbial contamination of enoki mushrooms (Flammulina velutipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. matilda.science [matilda.science]

- 11. Ethyl-N-dodecanoyl-l-arginate hydrochloride combats pathogens with low-resistance generation by membrane attack and modifies gut microbiota structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ultrastructural and morphological studies on variables affecting Escherichia coli with selected commercial antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl Lauroyl Arginate Hydrochloride (LAE) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Lauroyl Arginate Hydrochloride (LAE), a cationic surfactant derived from L-arginine, lauric acid, and ethanol, has garnered significant attention for its potent, broad-spectrum antimicrobial properties and favorable safety profile.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of LAE for research and development purposes. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to facilitate a deeper understanding and practical application of this promising compound. LAE's primary mechanism of action involves the disruption of microbial cell membranes, a process detailed herein.[3][4][5] This document serves as a critical resource for researchers exploring the potential of LAE in pharmaceuticals, cosmetics, and food preservation.

Synthesis of this compound

The synthesis of LAE is typically achieved through a two-step process involving the esterification of L-arginine followed by acylation with lauroyl chloride.[1][6][7][8] The resulting compound is then recovered as a hydrochloride salt.[1][6][7]

Synthesis Pathway

The overall synthesis pathway can be visualized as a sequential process starting from the raw materials L-arginine, ethanol, and lauroyl chloride.

References

- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. exsyncorp.com [exsyncorp.com]

- 3. Ethyl Lauroyl Arginate HCl (LAE): A Guide To Comprehensive Analysis And Formulation Guide - Industry News - News [mobelbiochem.com]

- 4. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]

- 5. News - What is ethyl lauroyl arginate HCl [unilongmaterial.com]

- 6. genemedsyn.com [genemedsyn.com]

- 7. fao.org [fao.org]

- 8. fao.org [fao.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl Lauroyl Arginate HCl for Formulation Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Lauroyl Arginate HCl (LAE), a cationic surfactant derived from naturally occurring substances—L-arginine and lauric acid—has garnered significant attention across the pharmaceutical, cosmetic, and food industries for its potent antimicrobial properties and favorable safety profile.[1][2][3] As a versatile excipient, a thorough understanding of its physicochemical characteristics is paramount for successful formulation development. This technical guide provides an in-depth analysis of the core physicochemical properties of LAE, offering quantitative data, detailed experimental protocols for their determination, and visual representations of its molecular interactions and synthesis. This document is intended to serve as a comprehensive resource for researchers and formulation scientists, facilitating the effective and efficient utilization of LAE in various applications.

Core Physicochemical Properties

Ethyl Lauroyl Arginate HCl (LAE), identified by CAS number 60372-77-2, is a white to off-white crystalline powder.[1][4] Its structure, combining a hydrophobic lauroyl chain with a hydrophilic arginine ethyl ester headgroup, imparts the amphiphilic characteristics of a cationic surfactant.[5][6]

General and Structural Properties

The fundamental structural and identification details of LAE are crucial for its characterization in formulation studies.

| Property | Value | Reference(s) |

| Chemical Name | Ethyl-Nα-dodecanoyl-L-arginate hydrochloride | [7][8] |

| Synonyms | LAE, Lauric Arginate Ethyl Ester, Mirenat® | [7][9] |

| CAS Number | 60372-77-2 | [1][4][10] |

| Molecular Formula | C₂₀H₄₁ClN₄O₃ | [1][4][11] |

| Molecular Weight | 421.02 g/mol | [1][8][10] |

| Appearance | White to off-white hygroscopic powder | [4][10][12] |

Physicochemical Parameters for Formulation

These parameters are critical for predicting the behavior of LAE in various formulation matrices, from simple aqueous solutions to complex emulsions and delivery systems.

| Parameter | Value | Conditions | Reference(s) |

| Melting Point | 50.5 - 62 °C | Standard Pressure | [4][12] |

| Water Solubility | >247 g/L | 20 °C | [1][10] |

| Other Solubilities | Soluble in ethanol, propylene glycol, glycerol | 20 °C | [4][12][13] |

| pKa | ~10 - 11 | 25 °C | |

| pH (1% aqueous solution) | 3.0 - 5.0 | 25 °C | [7][12] |

| Critical Micelle Concentration (CMC) | 0.18 - 0.21% (w/v) (~4.3 - 5.0 mM) | Aqueous solution | [10] |

| Partition Coefficient (LogP) | 0.07 (Olive oil/water) | 20 °C | |

| Hydrophilic-Lipophilic Balance (HLB) | 10.5 | Calculated | [10] |

Stability Profile

The stability of LAE is a critical factor in determining its shelf-life and compatibility with different formulation components and storage conditions.

| Condition | Stability Profile | Reference(s) |

| pH Stability | Stable in the pH range of 3 to 7. Hydrolysis is accelerated in alkaline conditions. | [6][14] |

| Half-life at 25°C: >1 year (pH 4), 57 days (pH 7), 34 hours (pH 9). | [10] | |

| Thermal Stability | Stable at room temperature for over 2 years in a closed container. | [10] |

| Decomposes at temperatures above 107 °C. | [15] | |

| Compatibility | Incompatible with anionic surfactants (e.g., SLS), which can lead to precipitation. | [5] |

Antimicrobial Mechanism of Action

LAE exerts its antimicrobial effect through a membrane-disruptive mechanism, which is characteristic of cationic surfactants. Its positively charged headgroup electrostatically interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of its hydrophobic lauroyl tail into the lipid bilayer. This process disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential cytoplasmic contents (ions, metabolites, etc.), dissipation of the membrane potential, and ultimately, cell death.[1][6][14]

Caption: Antimicrobial mechanism of Ethyl Lauroyl Arginate HCl (LAE).

Synthesis and Metabolism

Understanding the synthesis and metabolic fate of LAE is essential for regulatory and safety assessments.

Chemical Synthesis Workflow

LAE is synthesized in a two-step process. First, L-arginine is esterified with ethanol in the presence of a catalyst like thionyl chloride or dry HCl to produce L-arginine ethyl ester. This intermediate is then reacted with lauroyl chloride via an amidation reaction in an aqueous medium under controlled pH and temperature to yield the final product, which is recovered as the hydrochloride salt.[6][15]

Caption: Generalized chemical synthesis workflow for LAE.

Metabolic Pathway

Upon ingestion, LAE is rapidly metabolized in the body. It is hydrolyzed by esterases and amidases into its constituent components: Nα-lauroyl-L-arginine (LAS) and ethanol, or L-arginine ethyl ester. These intermediates are further broken down into L-arginine, lauric acid, and ethanol. These final metabolites are endogenous substances that enter normal metabolic pathways; arginine enters the urea cycle, and lauric acid undergoes fatty acid metabolism.[14][15]

Caption: Metabolic degradation pathway of LAE in the body.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for determining key physicochemical properties of LAE.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods, including surface tensiometry, conductivity, and fluorescence spectroscopy. The conductometric method is straightforward for ionic surfactants like LAE.

Method: Conductometric Titration

-

Materials: Calibrated conductivity meter, magnetic stirrer and stir bar, thermostated vessel, Class A volumetric flasks and pipettes, deionized water (conductivity < 2 µS/cm), Ethyl Lauroyl Arginate HCl.

-

Procedure: a. Prepare a stock solution of LAE (e.g., 20 mM) in deionized water. b. Place a known volume of deionized water (e.g., 50 mL) in the thermostated vessel maintained at 25 °C. c. Immerse the conductivity probe and begin stirring gently to avoid foam formation. d. Allow the system to equilibrate and record the initial conductivity of the water. e. Add small, precise aliquots of the LAE stock solution to the water. After each addition, allow the reading to stabilize and record the conductivity and the total concentration of LAE. f. Continue additions until the concentration is well above the expected CMC (~5 mM).

-

Data Analysis: a. Plot the specific conductivity (κ) as a function of the LAE concentration. b. The plot will show two linear regions with different slopes. The first region (pre-micellar) will have a steeper slope, and the second region (post-micellar) will have a shallower slope. c. The CMC is the concentration at the intersection of the two extrapolated linear portions of the plot.

Caption: Experimental workflow for CMC determination using conductometry.

Determination of Partition Coefficient (LogP)

For surfactants, the standard shake-flask method can be challenging. The stir-flask method followed by HPLC analysis is a more reliable alternative, ensuring that measurements are taken below the CMC.[1][10]

Method: Stir-Flask with HPLC Analysis

-

Materials: n-Octanol (pre-saturated with water), buffered water (pre-saturated with n-octanol), stir-flask apparatus, centrifuge, HPLC system with a suitable detector (e.g., UV-Vis or ELSD), LAE.

-

Procedure: a. Prepare a stock solution of LAE in the aqueous phase at a concentration known to be below its CMC (e.g., 1 mM). b. Add known volumes of the pre-saturated n-octanol and the LAE aqueous solution to the stir-flask. c. Stir the mixture at a slow, constant speed at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous stirring that can cause emulsification. d. Stop stirring and allow the phases to separate completely. If necessary, centrifuge the mixture at a low speed to facilitate separation. e. Carefully sample a precise volume from both the aqueous and the n-octanol phases.

-

Data Analysis: a. Determine the concentration of LAE in each phase using a validated HPLC method. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water with an acid modifier is often suitable.[5] b. The partition coefficient (P) is calculated as the ratio of the equilibrium concentration of LAE in the n-octanol phase (C_octanol) to its concentration in the aqueous phase (C_water). c. LogP is the base-10 logarithm of P: LogP = log₁₀(C_octanol / C_water).

Determination of pKa

Potentiometric titration is the standard method for determining the pKa of ionizable groups. For LAE, this will correspond to the guanidinium group of the arginine moiety.

Method: Potentiometric Titration

-

Materials: Calibrated pH meter with a suitable electrode, automatic titrator or burette, magnetic stirrer, thermostated titration vessel, LAE, standardized solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M), and an inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[3]

-

Procedure: a. Dissolve a precisely weighed amount of LAE in a known volume of the KCl solution to create a sample solution of known concentration (e.g., 1 mM). b. Purge the solution with nitrogen to remove dissolved CO₂. c. Place the solution in the thermostated vessel (25 °C) and immerse the pH electrode. d. Make the solution acidic (e.g., to pH ~2) by adding the standardized HCl solution. e. Titrate the solution by adding small, precise increments of the standardized NaOH solution. f. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH is well into the basic range (e.g., pH ~12).[16]

-

Data Analysis: a. Plot the measured pH versus the volume of NaOH added to generate a titration curve. b. The pKa is the pH at the half-equivalence point. For the guanidinium group of arginine, there will be an inflection point in the high pH range. The pKa corresponds to the pH at the midpoint of this buffering region on the curve.[17] c. Alternatively, calculate the first derivative of the titration curve (dpH/dV). The peak of the derivative plot corresponds to the equivalence point. The pKa is the pH when half of the volume of titrant required to reach this equivalence point has been added.

Conclusion

The physicochemical properties of Ethyl Lauroyl Arginate HCl—including its solubility, stability, surfactant behavior, and molecular structure—are integral to its function as a high-performance antimicrobial preservative and cationic surfactant. The data and protocols presented in this guide provide a robust framework for formulation scientists to harness the full potential of LAE. By understanding these fundamental characteristics, researchers can optimize formulations for stability, efficacy, and safety, paving the way for innovative applications in pharmaceuticals, personal care products, and beyond.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. US20110077423A1 - Process for the synthesis of hydrochloride salt of n-fatty acylsubstituted amino acid ethyl esters - Google Patents [patents.google.com]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. Separation of Ethyl lauroyl arginate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Production and purification process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. Collection of Partition Coefficients in Hexadecyltrimethylammonium Bromide, Sodium Cholate, and Lithium Perfluorooctanesulfonate Micellar Solutions: Experimental Determination and Computational Predictions | MDPI [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. cetjournal.it [cetjournal.it]

- 10. researchgate.net [researchgate.net]

- 11. Table 3 from Practical methods for the measurement of logP for surfactants. | Semantic Scholar [semanticscholar.org]

- 12. fao.org [fao.org]

- 13. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

Ethyl Lauroyl Arginate Hydrochloride (LAE): A Technical Guide to its Antimicrobial Spectrum Against Foodborne Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Lauroyl Arginate Hydrochloride (LAE), also known as Lauric Arginate, is a cationic surfactant synthesized from lauric acid, L-arginine, and ethanol.[1][2] It is recognized for its broad-spectrum antimicrobial activity against a wide range of microorganisms, including bacteria, yeasts, and molds.[3][4] Due to its efficacy and favorable safety profile, LAE has been approved as a food preservative in various countries and is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for specific food applications.[1][5] This technical guide provides an in-depth analysis of the antimicrobial spectrum of LAE against key foodborne pathogens, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Antimicrobial Spectrum of LAE

LAE exhibits potent antimicrobial activity against a variety of foodborne pathogens. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6]

Quantitative Data on Antimicrobial Activity

The following tables summarize the MIC and MBC values of LAE against common foodborne Gram-positive and Gram-negative bacteria, as well as select yeasts and molds. These values have been compiled from various studies and may differ based on the specific strain, methodology, and culture conditions used.[1]

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of LAE against Gram-Positive Bacteria

| Microorganism | Strain | Medium | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Listeria monocytogenes | Various | TSB | 12 - 25 | 25 - 50 | [6] |

| Staphylococcus aureus | ATCC 29213 | MHB | 8 | 16 | [7] |

| Staphylococcus aureus | CECT 435 | TSB | 16 | 32 | |

| Listeria innocua | CECT 910 | TSB | 16 | 32 | [8] |

| Brochothrix thermosphacta | N/A | TSB | 16 | 32 | [5] |

Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of LAE against Gram-Negative Bacteria

| Microorganism | Strain | Medium | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | MHB | 16 | 16 | [7] |

| Escherichia coli | CECT 434 | TSB | 32 | 64 | [8] |

| Salmonella enterica | CECT 4300 | TSB | 32 | 64 | [8] |

| Pseudomonas aeruginosa | CECT 110 | TSB | 64 | 128 | [8] |

| Yersinia enterocolitica | N/A | TSB | 16 | 32 | [2] |

Table 3: Minimum Inhibitory Concentrations (MIC) of LAE against Yeasts and Molds

| Microorganism | Strain | Medium | MIC (µg/mL) | Reference |

| Saccharomyces cerevisiae | N/A | SDB | 35 | [3] |

| Candida albicans | N/A | SDB | 112.5 | [3] |

| Zygosaccharomyces bailii | N/A | SDB | 62.5 | [3] |

| Botrytis cinerea | N/A | PDA | 400 | [3] |

| Penicillium digitatum | CGMCC3.7771 | PDA | 400 | [1] |

| Alternaria alternata | CGMCC3.7809 | PDA | 200 | [1] |

TSB: Tryptic Soy Broth; MHB: Mueller-Hinton Broth; SDB: Sabouraud Dextrose Broth; PDA: Potato Dextrose Agar; N/A: Not Available

Mechanism of Action

The primary antimicrobial action of LAE is attributed to its cationic surfactant properties, which target the microbial cell membrane.[4][5] The positively charged arginine head of the LAE molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a cascade of events that ultimately result in cell death.[9]

The proposed mechanism involves:

-

Electrostatic Interaction: The cationic LAE molecule binds to the anionic phospholipids in the bacterial cell membrane.[7]

-

Membrane Disruption: This interaction disrupts the membrane's structural integrity, causing depolarization of the membrane potential.[2][10]

-

Increased Permeability: The damaged membrane becomes more permeable, leading to the leakage of essential intracellular components such as ions (e.g., potassium), ATP, proteins, and nucleic acids.[1][10]

-

Metabolic Inhibition: The loss of cellular components and the disruption of the membrane potential inhibit critical metabolic processes.[10]

-

Oxidative Stress: LAE has also been shown to induce the generation of reactive oxygen species (ROS) within the microbial cells, leading to oxidative damage of cellular components.[3][10]

This multi-faceted attack on the cell membrane contributes to the rapid bactericidal effect of LAE.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution

This protocol is a standard method for determining the MIC and MBC of an antimicrobial agent against a specific microorganism.[11][12]

Materials:

-

Test microorganism

-

Appropriate growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

This compound (LAE) stock solution

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

-

Spectrophotometer (for optical density measurement)

-

Sterile agar plates (for MBC determination)

Procedure:

MIC Assay:

-

Prepare Inoculum: Culture the test microorganism in the appropriate broth overnight at the optimal temperature. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Serial Dilutions: Prepare serial two-fold dilutions of the LAE stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no LAE) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism for 18-24 hours.

-

Reading MIC: After incubation, determine the MIC as the lowest concentration of LAE in which there is no visible growth (no turbidity) compared to the positive control. This can be confirmed by measuring the optical density at 600 nm.[6]

MBC Assay:

-

Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Plating: Spot-plate the aliquot onto a sterile agar plate.

-

Incubation: Incubate the agar plate at the optimal temperature for 24-48 hours.

-

Reading MBC: The MBC is the lowest concentration of LAE that results in no colony formation on the agar plate, indicating a 99.9% kill of the initial inoculum.[6][12]

Time-Kill Assay

This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.[13]

Materials:

-

Test microorganism

-

Appropriate growth medium

-

This compound (LAE) solution at a predetermined concentration (e.g., 2x or 4x MIC)

-

Sterile test tubes or flasks

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Sterile agar plates

-

Incubator

-

Timer

Procedure:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate growth medium to a concentration of approximately 1 x 10^6 CFU/mL.

-

Exposure: Add the LAE solution to the bacterial suspension to achieve the desired final concentration. Include a control tube with no LAE.

-

Sampling: At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from the test and control tubes.

-

Serial Dilution and Plating: Immediately perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the appropriate dilutions onto agar plates.

-

Incubation: Incubate the plates at the optimal temperature for 24-48 hours.

-

Enumeration: Count the number of colonies on the plates and calculate the CFU/mL for each time point.

-

Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[13]

Visualizations

The following diagrams illustrate the experimental workflow for determining antimicrobial susceptibility and the proposed mechanism of action of LAE.

Caption: Workflow for MIC and MBC Determination.

Caption: Proposed Mechanism of Action of LAE.

Conclusion

This compound demonstrates a potent, broad-spectrum antimicrobial activity against a wide range of foodborne pathogens. Its primary mechanism of action involves the rapid disruption of the microbial cell membrane, leading to cell death. The provided data and protocols offer a comprehensive resource for researchers and professionals in the fields of food science, microbiology, and drug development for the evaluation and application of this effective antimicrobial agent. Further research may focus on synergistic combinations with other antimicrobials and its efficacy in complex food matrices.

References

- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]

- 5. earthwormexpress.com [earthwormexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl‐N‐dodecanoyl‐l‐arginate hydrochloride combats pathogens with low‐resistance generation by membrane attack and modifies gut microbiota structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Antimicrobial effect of lauroyl arginate ethyl on Listeria monocytogenes and its application in controlling microbial contamination of enoki mushrooms (Flammulina velutipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nelsonlabs.com [nelsonlabs.com]

The Cationic Surfactant Properties of Ethyl Lauroyl Arginate HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl Lauroyl Arginate HCl (LAE), a cationic surfactant derived from naturally occurring substances, has garnered significant attention for its potent antimicrobial properties and favorable safety profile. This technical guide provides an in-depth exploration of the core cationic surfactant characteristics of LAE, its mechanism of action, and relevant physicochemical data.

Physicochemical Properties of Ethyl Lauroyl Arginate HCl

Ethyl Lauroyl Arginate HCl (C₂₀H₄₁ClN₄O₃) is a synthetically produced cationic surfactant derived from L-arginine, lauric acid, and ethanol.[1][2] It is a white, hygroscopic powder with a molecular weight of 421.02 g/mol .[1][3][4] LAE exhibits excellent solubility in water and is also soluble in ethanol, propylene glycol, and glycerol.[5][6][7] The stability of LAE is pH-dependent, showing greater stability in acidic conditions.[1][4]

Quantitative data on the physicochemical properties of LAE are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₀H₄₁ClN₄O₃ | [3][8] |

| Molecular Weight | 421.02 g/mol | [1][3][4] |

| Appearance | White hygroscopic powder | [1][3][5] |

| Melting Point | 50.5°C to 58°C | [1][4][5] |

| Solubility in Water (at 20°C) | > 247 g/kg | [1][5][6] |

| pKa | Approximately 10–11 | [1][9] |

| Isoelectric Point | > pH 12 | [1] |

| Critical Micelle Concentration (CMC) | 0.18–0.21% (w/v) | [1] |

| Surface Tension | 25.4 to 31.8 mN/m | [1] |

| Hydrophilic–Lipophilic Balance (HLB) | 10.5 | [1] |

| pH (1% aqueous solution) | 3.0–5.0 | [5][10] |

The Cationic Surfactant Mechanism of Action

As a cationic surfactant, Ethyl Lauroyl Arginate HCl's primary mode of antimicrobial action is the disruption of microbial cell membranes.[1][11][12] The molecule possesses a positively charged head group (the arginine moiety) and a lipophilic tail (the lauroyl group).[12] This amphiphilic structure is key to its efficacy.

The mechanism can be summarized in the following steps:

-

Adsorption: The positively charged head of the LAE molecule is electrostatically attracted to the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids.[4][8]

-

Insertion: The lipophilic lauroyl tail penetrates the hydrophobic core of the lipid bilayer.[4]

-

Membrane Disruption: This insertion disrupts the structural integrity of the cell membrane, leading to increased permeability.[3][8][12]

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential cellular components, including ions (e.g., potassium), proteins, nucleic acids, and ATP.[1][13]

-

Metabolic Inhibition and Cell Death: The loss of these vital components and the dissipation of the membrane potential disrupt cellular metabolism, ultimately leading to microbial growth inhibition and cell death.[3][13][14]

Antimicrobial Efficacy

Ethyl Lauroyl Arginate HCl exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][2][10] Its effectiveness is attributed to its ability to disrupt the cell membranes of these microorganisms.[11]

| Microorganism Type | Efficacy | References |

| Gram-positive bacteria | Effective | [8][10][14] |

| Gram-negative bacteria | Effective | [8][10][14] |

| Yeasts | Effective | [1][10][14] |

| Molds | Effective | [1][10][14] |

The minimum inhibitory concentration (MIC) for most microorganisms is reported to be as low as 8 μg/mL.[3]

Synthesis of Ethyl Lauroyl Arginate HCl

The synthesis of Ethyl Lauroyl Arginate HCl is a two-step process.[1][7]

-

Esterification: L-arginine is esterified with ethanol in the presence of an esterification agent like thionyl chloride to form ethyl arginine.[5][10]

-

Amidation: The resulting ethyl arginine then undergoes an amidation reaction with lauroyl chloride in an aqueous medium.[1][5]

The final product, Ethyl Lauroyl Arginate HCl, is then recovered through filtration and drying.[1][7][10]

Experimental Protocols

The characterization of the cationic surfactant properties and antimicrobial activity of Ethyl Lauroyl Arginate HCl involves several key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by measuring the change in a physical property of the surfactant solution as a function of concentration. Common methods include:

-

Surface Tensiometry: The surface tension of LAE solutions at various concentrations is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method). The CMC is identified as the concentration at which the surface tension plateaus.

-

Conductivity Measurement: The electrical conductivity of LAE solutions is measured as a function of concentration. A distinct change in the slope of the conductivity versus concentration plot indicates the CMC.

Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC of LAE against various microorganisms is typically determined using broth microdilution methods following established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

-

Procedure:

-

A serial two-fold dilution of LAE is prepared in a suitable microbial growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

The MIC is determined as the lowest concentration of LAE that completely inhibits visible growth of the microorganism.

-

Assessment of Cell Membrane Disruption

Several techniques can be employed to visualize and quantify the damage to microbial cell membranes caused by LAE.

-

Electron Microscopy (SEM and TEM):

-

Scanning Electron Microscopy (SEM): Used to observe changes in the surface morphology of microbial cells after treatment with LAE.

-

Transmission Electron Microscopy (TEM): Provides high-resolution images of the internal structures of the cells, revealing damage to the cell membrane and leakage of cytoplasmic contents.[5]

-

-

Flow Cytometry: This technique can be used with fluorescent dyes that differentiate between live and dead cells based on membrane integrity. For example, propidium iodide can only enter cells with compromised membranes, thus staining dead cells red.[13]

-

Leakage Assays: The release of intracellular components such as potassium ions, proteins, or ATP into the surrounding medium can be quantified to assess membrane damage.[13]

Regulatory and Safety Information

Ethyl Lauroyl Arginate HCl is recognized for its low toxicity.[1] It has been approved by various regulatory bodies for use as a preservative in food and cosmetic products.

-

United States (FDA): Generally Recognized as Safe (GRAS) for use as an antimicrobial in certain foods at levels up to 200 ppm.[1][15]

-

European Union (EFSA): Approved as a food preservative (E 243).[1] In cosmetics, it is permitted as a preservative at a maximum concentration of 0.4% in most products, and up to 0.15% in mouthwashes for individuals over 10 years of age.[16][17]

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives has established an Acceptable Daily Intake (ADI) of 0-4 mg/kg body weight.[15][18]

Upon ingestion, LAE is rapidly metabolized into its constituent components, lauric acid and arginine, which are common dietary components.[4][19]

References

- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qianyibiotech.com [qianyibiotech.com]

- 3. News - What is ethyl lauroyl arginate HCl [unilongmaterial.com]

- 4. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]

- 5. earthwormexpress.com [earthwormexpress.com]

- 6. genemedsyn.com [genemedsyn.com]

- 7. fao.org [fao.org]

- 8. Ethyl Lauroyl Arginate HCl (LAE): A Guide To Comprehensive Analysis And Formulation Guide - Industry News - News [mobelbiochem.com]

- 9. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. exsyncorp.com [exsyncorp.com]

- 11. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. ETHYL LAUROYL ARGINATE - Ataman Kimya [atamanchemicals.com]

- 15. foodstandards.gov.au [foodstandards.gov.au]

- 16. eur-lex.europa.eu [eur-lex.europa.eu]

- 17. biorius.com [biorius.com]

- 18. Ethyl-Nalpha-lauroyl-L-arginate hydrochloride | C20H41ClN4O3 | CID 25229630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Ethyl lauroyl arginate Hcl - Ethyl lauroyl arginate Hcl studies [tiiips.com]

The Core Mechanism of Lauric Arginate (LAE): A Technical Guide to its Interaction with Microbial Cell Walls and Cytoplasmic Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Lauroyl Arginate HCl, commonly known as Lauric Arginate (LAE), is a cationic surfactant with broad-spectrum antimicrobial activity. Synthesized from lauric acid, L-arginine, and ethanol, LAE is recognized for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, yeasts, and molds.[1] Its primary mode of action targets the fundamental structures of microbial cells: the cell wall and, more critically, the cytoplasmic membrane. This technical guide provides an in-depth exploration of the interaction of LAE with these microbial structures, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the proposed mechanisms of action.

Mechanism of Action: Disruption of the Microbial Envelope

The antimicrobial activity of LAE is predominantly attributed to its cationic nature, which facilitates an electrostatic interaction with the negatively charged components of the microbial cell envelope.[2] This initial binding is the critical first step that leads to a cascade of disruptive events, ultimately resulting in cell death.

Interaction with the Cell Wall

In Gram-negative bacteria , the outer membrane, rich in lipopolysaccharides (LPS), presents the first barrier. The cationic arginine head of LAE interacts with the anionic phosphate groups of LPS, leading to a disorganization of this outer layer. This disruption increases the permeability of the outer membrane, allowing LAE to access the periplasmic space and the inner cytoplasmic membrane.

For Gram-positive bacteria , the thicker peptidoglycan layer of the cell wall is the initial point of contact. While peptidoglycan is also negatively charged due to teichoic and lipoteichoic acids, it is generally considered more porous than the outer membrane of Gram-negative bacteria. LAE can penetrate this layer to reach its primary target, the cytoplasmic membrane.

Disruption of the Cytoplasmic Membrane

The cytoplasmic membrane is the principal site of LAE's lethal action.[3] As a surfactant, LAE inserts its hydrophobic lauric acid tail into the lipid bilayer of the cytoplasmic membrane. This insertion disrupts the highly organized structure of the membrane, leading to several critical and often simultaneous consequences:

-

Increased Membrane Permeability: The integration of LAE molecules into the lipid bilayer creates pores and increases the overall permeability of the membrane. This leads to the leakage of essential intracellular components such as ions (e.g., K+), metabolites, proteins, and nucleic acids.[4][5]

-

Dissipation of Membrane Potential: The cytoplasmic membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for numerous cellular processes, including ATP synthesis, nutrient transport, and motility.[6][7] LAE-induced pore formation and ion leakage lead to a rapid dissipation of this membrane potential, a process known as depolarization.[8]

-

Inhibition of Metabolic Processes: The loss of membrane integrity and the dissipation of the proton motive force severely impair cellular metabolic activities. Key processes such as the electron transport chain and ATP synthesis, which are membrane-associated, are inhibited.[9][10]

-

Cellular Damage and Death: The culmination of these events – leakage of cellular contents, collapse of the electrochemical gradient, and metabolic shutdown – leads to irreversible cellular damage and, ultimately, cell death. It is important to note that LAE's action is typically bactericidal rather than bacteriostatic, causing cell death rather than merely inhibiting growth.[3]

Quantitative Data: Antimicrobial Efficacy of LAE

The antimicrobial potency of LAE is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[11]

Below are tables summarizing the reported MIC and MBC values for LAE against a range of common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of LAE against various Bacteria

| Microorganism | Gram Stain | MIC (µg/mL) | Reference(s) |

| Listeria monocytogenes | Positive | 11.8 - 16 | [12][13] |

| Staphylococcus aureus | Positive | 8 | [3] |

| Bacillus subtilis | Positive | N/A | |

| Enterococcus faecalis | Positive | N/A | |

| Escherichia coli O157:H7 | Negative | 11.8 | [12] |

| Salmonella Enteritidis | Negative | 23.5 | [12] |

| Salmonella typhimurium | Negative | 32 | [3] |

| Pseudomonas aeruginosa | Negative | 4 - 100 | [14] |

| Campylobacter jejuni | Negative | N/A |

Table 2: Minimum Bactericidal Concentrations (MBC) of LAE against various Bacteria

| Microorganism | Gram Stain | MBC (µg/mL) | Reference(s) |

| Listeria monocytogenes | Positive | N/A | [15][16] |

| Staphylococcus aureus | Positive | N/A | |

| Escherichia coli O157:H7 | Negative | N/A | |

| Salmonella Enteritidis | Negative | N/A |

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the interaction of LAE with microbial cells.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of LAE is typically determined using the broth microdilution method.

Protocol:

-

Preparation of LAE Stock Solution: Prepare a stock solution of LAE in a suitable solvent (e.g., sterile deionized water or a solvent compatible with the growth medium).

-

Preparation of Microtiter Plates: Dispense a defined volume of sterile microbial growth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform two-fold serial dilutions of the LAE stock solution across the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute it to the final desired concentration in the wells (typically 5 x 10^5 CFU/mL).

-

Inoculation: Add a defined volume of the diluted bacterial suspension to each well containing the LAE dilutions. Include a positive control (bacteria without LAE) and a negative control (medium without bacteria).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of LAE at which no visible growth of the microorganism is observed.

Assessment of Cytoplasmic Membrane Depolarization

The effect of LAE on the bacterial membrane potential can be assessed using the potentiometric fluorescent dye DiSC3-5. This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence. Membrane depolarization results in the release of the dye and a subsequent increase in fluorescence.[6][7]

Protocol:

-

Bacterial Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES buffer containing 5 mM glucose).

-

Cell Suspension: Resuspend the washed cells in the same buffer to a specific optical density (e.g., OD600 of 0.05-0.1).

-

Dye Loading: Add DiSC3-5 to the cell suspension to a final concentration of approximately 0.4 µM and incubate in the dark to allow the dye to accumulate in the polarized membranes until a stable, quenched fluorescence signal is achieved.

-

Baseline Measurement: Measure the baseline fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation at 622 nm and emission at 670 nm).

-

LAE Treatment: Add different concentrations of LAE to the cell suspension and immediately begin recording the fluorescence intensity over time.

-

Positive Control: As a positive control for complete depolarization, add a known membrane-depolarizing agent, such as valinomycin or gramicidin.

-

Data Analysis: An increase in fluorescence intensity upon the addition of LAE indicates membrane depolarization.

Evaluation of Cytoplasmic Membrane Permeabilization

Membrane permeabilization can be assessed using fluorescent dyes that are typically excluded from cells with intact membranes, such as Propidium Iodide (PI) or SYTOX Green. These dyes fluoresce upon binding to intracellular nucleic acids.

Protocol (using Flow Cytometry):

-

Bacterial Cell Preparation: Prepare a bacterial cell suspension as described for the membrane depolarization assay.

-

LAE Treatment: Treat the bacterial cells with various concentrations of LAE for a defined period.

-

Staining: Add the fluorescent dye (e.g., Propidium Iodide to a final concentration of 1 µg/mL) to the treated and untreated (control) cell suspensions. Incubate in the dark for a short period.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The instrument will measure the fluorescence intensity of individual cells.

-

Data Interpretation: An increase in the population of fluorescently labeled cells in the LAE-treated samples compared to the control indicates an increase in membrane permeability.

Visualization of Morphological Changes by Transmission Electron Microscopy (TEM)

TEM allows for the high-resolution visualization of ultrastructural changes in bacterial cells induced by LAE treatment.

Protocol:

-

Bacterial Culture and Treatment: Grow the bacterial culture and treat it with a specific concentration of LAE (e.g., at or above the MIC) for a defined time.

-

Fixation: Harvest the cells and fix them using a primary fixative such as glutaraldehyde, followed by a secondary fixative like osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the fixed cells through a graded series of ethanol and embed them in a resin (e.g., Epon or Spurr's resin).

-

Sectioning: Cut ultrathin sections of the embedded samples using an ultramicrotome.

-

Staining: Stain the sections with heavy metal stains, such as uranyl acetate and lead citrate, to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope to observe any morphological changes, such as membrane damage, leakage of cytoplasmic contents, and alterations in cell shape.

Impact on Cellular Signaling and Metabolic Pathways

While the primary mechanism of LAE is the physical disruption of the cell membrane, this action has profound downstream consequences on cellular signaling and metabolic pathways. Direct experimental evidence detailing LAE's specific interactions with these pathways is limited; however, based on its mode of action, the following effects can be inferred.

Disruption of Signal Transduction

Many bacterial signal transduction systems, such as the two-component systems , rely on membrane-bound sensor kinases to detect environmental stimuli. By altering the membrane structure and dissipating the membrane potential, LAE can indirectly interfere with the function of these sensor proteins, leading to a dysregulation of downstream signaling cascades that control processes like virulence, stress response, and nutrient uptake.

Quorum sensing , a cell-to-cell communication system that regulates gene expression in response to population density, can also be affected. While direct inhibition of quorum sensing molecules by LAE has not been extensively reported, the disruption of membrane integrity and the general stress induced by LAE could interfere with the synthesis, secretion, and detection of autoinducer signals.[17]

Inhibition of Metabolic Pathways

The cytoplasmic membrane is a hub of metabolic activity. The disruption of this structure by LAE directly impacts key metabolic pathways:

-

Electron Transport and Oxidative Phosphorylation: The components of the electron transport chain are embedded in the cytoplasmic membrane. The dissipation of the proton motive force by LAE directly inhibits ATP synthase, halting the primary mechanism of energy production in aerobic and many anaerobic bacteria.[9][10]

-

Nutrient Transport: Many essential nutrients are transported across the cytoplasmic membrane via protein channels and transporters that are dependent on the membrane potential. The collapse of this potential by LAE would severely impair the uptake of these nutrients.

-

Glycolysis and TCA Cycle: While not directly targeted, the overall metabolic collapse caused by ATP depletion and the leakage of essential co-factors and intermediates would lead to the shutdown of central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle.[18][19][20][21]

Visualizations of Mechanisms and Workflows

To further elucidate the concepts described in this guide, the following diagrams have been generated using the DOT language.

Caption: Mechanism of LAE's antimicrobial action.

Caption: Workflow for MIC determination.

Caption: Membrane depolarization assay workflow.

Conclusion

Lauric Arginate exerts its potent antimicrobial effects through a primary mechanism of cytoplasmic membrane disruption. Its cationic nature facilitates binding to the negatively charged microbial cell surface, leading to insertion into the lipid bilayer. This results in increased membrane permeability, dissipation of the essential membrane potential, and subsequent leakage of intracellular components and cessation of metabolic activity. The ultimate consequence for the microorganism is rapid cell death. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of LAE's interaction with microbial cells, which is crucial for its application in drug development and as an effective antimicrobial agent in various industries. Further research is warranted to elucidate the specific effects of LAE on microbial signaling and metabolic pathways to fully comprehend its multifaceted antimicrobial profile.

References

- 1. Properties and potential food applications of lauric arginate as a cationic antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Synergistic Photoinactivation Utilizing Curcumin and Lauric Arginate Ethyl Ester against Escherichia coli and Listeria innocua [mdpi.com]

- 3. abingredients.com [abingredients.com]

- 4. Relationship between membrane damage, leakage of intracellular compounds, and inactivation of Escherichia coli treated by pressurized CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

- 7. pure.uva.nl [pure.uva.nl]

- 8. Ramoplanin at bactericidal concentrations induces bacterial membrane depolarization in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Antibiotics Targeting Respiratory ATP Synthesis in Gram-Positive Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. Antimicrobial properties of lauric arginate alone or in combination with essential oils in tryptic soy broth and 2% reduced fat milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. collaborate.princeton.edu [collaborate.princeton.edu]

- 18. Glycolysis and the Tricarboxylic Acid Cycle Are Linked by Alanine Aminotransferase during Hypoxia Induced by Waterlogging of Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glycolysis/gluconeogenesis- and tricarboxylic acid cycle–related metabolites, Mediterranean diet, and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Ethyl Lauroyl Arginate HCl in Aqueous Solutions: A Technical Guide

Introduction

Ethyl Lauroyl Arginate HCl (LAE), also known as Lauric Arginate, is a cationic surfactant derived from lauric acid, L-arginine, and ethanol.[1] It is recognized for its broad-spectrum antimicrobial activity and is utilized as a preservative in food and cosmetic products.[2][3] The efficacy and safety of LAE in aqueous formulations are intrinsically linked to its chemical stability. This technical guide provides an in-depth analysis of the thermal and pH stability of LAE in aqueous solutions, offering valuable data and experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

LAE is a white, hygroscopic powder with a molecular weight of 421.02 g/mol .[1] It is freely soluble in water, ethanol, and propylene glycol.[4] The pH of a 1% aqueous solution of LAE typically ranges from 3.0 to 5.0.[4]

pH Stability of Ethyl Lauroyl Arginate HCl

The stability of LAE in aqueous solutions is highly dependent on the pH. Generally, LAE exhibits greater stability in acidic conditions and is susceptible to hydrolysis as the pH increases.

Hydrolysis and Degradation Products

The primary degradation pathway for LAE in aqueous solutions is hydrolysis, which can occur at two main sites: the ester linkage and the amide bond.[2]

-

Ester Hydrolysis: Cleavage of the ethyl ester bond results in the formation of Nα-lauroyl-L-arginine (LAS) and ethanol. This is considered the preferred hydrolysis pathway.[2]

-

Amide Hydrolysis: Cleavage of the amide bond between the lauroyl group and the arginine moiety yields arginine ethyl ester and lauric acid.[2]

Further hydrolysis of these intermediates can lead to the formation of arginine, which can then be metabolized into ornithine and urea.[5]

Quantitative Data on pH Stability

The half-life of LAE in aqueous solutions at 25°C is significantly influenced by pH, as summarized in the table below.

| pH | Temperature (°C) | Half-life | Reference |

| 4 | 25 | > 1 year | [2] |

| 7 | 25 | 57 days | [2] |

| 9 | 25 | 34 hours | [2] |

These data clearly indicate that the stability of LAE decreases as the pH becomes more alkaline, with a dramatic reduction in half-life at pH 9.

Thermal Stability of Ethyl Lauroyl Arginate HCl

Temperature is another critical factor affecting the stability of LAE. Increased temperatures accelerate the rate of hydrolysis, particularly in combination with unfavorable pH conditions.

Effect of Temperature on Degradation

Studies have shown that the stability of LAE decreases with increasing temperature.[3] For instance, at a very low pH (less than 3), combined with a high temperature of 50°C, the degradation of LAE is more pronounced.[6] However, LAE is considered to be relatively heat-stable, especially for short durations. It can withstand temperatures of up to 100°C for over 5 hours and 121°C for 1 hour with minimal degradation.[1] Another study reported that LAE maintains its antimicrobial activity after being heated to 90°C or 120°C for 15 minutes.[1] The decomposition temperature of LAE is reported to be above 107°C.[1]

Quantitative Data on Thermal Stability

While specific half-life data at various temperatures across a range of pH values is not extensively available in the reviewed literature, the general trend of decreased stability with increased temperature is well-established. The combination of high temperature and alkaline pH leads to the most rapid degradation.

Experimental Protocols for Stability Assessment

To evaluate the stability of LAE in aqueous solutions, a well-defined experimental protocol is essential. The following outlines a general methodology based on common practices for forced degradation studies and the available literature on LAE analysis.

Materials and Reagents

-

Ethyl Lauroyl Arginate HCl (LAE) reference standard

-

Nα-lauroyl-L-arginine (LAS) reference standard

-

Lauric acid reference standard

-

Arginine ethyl ester reference standard

-

Arginine reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Phosphoric acid, sodium hydroxide, and various buffer salts (e.g., phosphate, citrate) for pH adjustment

-

Hydrochloric acid and sodium hydroxide for forced degradation studies

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., Symmetry C18, 150 x 3.9 mm, 5µm)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled incubator or water bath

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of LAE.

HPLC Method for Quantification

An HPLC method is crucial for separating and quantifying LAE from its degradation products. The following method is a composite based on available literature.

Table 1: HPLC Parameters for LAE Stability Analysis

| Parameter | Condition | Reference |

| Column | Symmetry C18, 150 x 3.9 mm, 5µm | [7] |

| Mobile Phase | Acetonitrile, water, and phosphoric acid | [8] |

| Detection | UV at a suitable wavelength (e.g., 210 nm) | - |

| Flow Rate | 1.0 mL/min | - |

| Injection Volume | 10 µL | [7] |

| Column Temperature | 30°C | - |

Note: The exact mobile phase composition and gradient may need to be optimized to achieve adequate separation of all compounds of interest.

Preparation of Solutions

-

Standard Solutions: Prepare individual stock solutions of LAE and its potential degradation products (LAS, lauric acid, arginine ethyl ester, arginine) in a suitable solvent (e.g., mobile phase). Prepare a series of working standard solutions by diluting the stock solutions to construct calibration curves.

-

Sample Preparation for Stability Study:

-

Prepare a stock solution of LAE in deionized water.

-

Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

-

For each pH, prepare a series of test solutions by diluting the LAE stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

Store the test solutions in tightly sealed containers at the specified temperatures.

-

At each time point, withdraw an aliquot of the sample, dilute as necessary with the mobile phase, and inject it into the HPLC system.

-

Degradation Pathway of Ethyl Lauroyl Arginate HCl

The degradation of LAE in aqueous solutions primarily follows a hydrolytic pathway, as illustrated in the diagram below.

Conclusion

The stability of Ethyl Lauroyl Arginate HCl in aqueous solutions is critically dependent on both pH and temperature. It is most stable in acidic conditions and degrades via hydrolysis, primarily through the cleavage of its ester bond, as the pH and temperature increase. For researchers and formulation scientists, a thorough understanding of these stability characteristics is paramount for the development of effective and stable products containing LAE. The provided experimental protocols offer a foundational framework for conducting robust stability studies, ensuring the quality and efficacy of LAE-containing formulations.

References

- 1. earthwormexpress.com [earthwormexpress.com]

- 2. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System | MDPI [mdpi.com]